(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile
Description
(Z)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole ring substituted with a 4-chlorophenyl group at position 4 and a furan-2-yl moiety at the β-position of the acrylonitrile scaffold. Its Z-configuration introduces steric and electronic effects that influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2OS/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H/b12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPLOVKQZLNMIO-WQLSENKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely employed route for thiazole formation. For the 4-(4-chlorophenyl)thiazole subunit:
Reagents :
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Thioamide precursor : 4-Chlorophenyl thioacetamide.
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α-Haloketone : Chloroacetone or bromoacetone.
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Nucleophilic attack by the thioamide’s sulfur on the α-haloketone’s carbonyl carbon.
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Intramolecular cyclization via N–H bond participation, forming the thiazole ring.
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Elimination of HX (X = Cl, Br) to yield the aromatic thiazole.
Optimization :
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Yields improve with polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).
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Substituent positioning is controlled by the α-haloketone’s reactivity; bromo derivatives enhance cyclization kinetics.
Example Protocol :
Alternative Routes: Cook-Heilbron Synthesis
For functionalized thiazoles, the Cook-Heilbron method offers complementary regioselectivity:
Reagents :
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α-Aminonitrile: 2-Amino-2-(4-chlorophenyl)acetonitrile.
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Carbon disulfide (CS₂).
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CS₂ reacts with the α-aminonitrile to form a dithiocarbamate intermediate.
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Cyclodehydration generates the thiazole ring.
Limitations : Lower yields (~50%) compared to Hantzsch due to competing side reactions.
Synthesis of (Z)-3-(Furan-2-yl)acrylonitrile
Nitrobenzene-Mediated Cyanoacetylation
A patented method for 2-furan acrylonitrile synthesis provides a scalable route:
Reagents :
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Bromo-2-furan-methanol (55–60% solution).
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Cyanoacetic acid (70–75% solution).
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Nitrobenzene (30–35% solution) as solvent.
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Bromo-2-furan-methanol (2.3 mol) and cyanoacetic acid (2.5–2.9 mol) are combined in nitrobenzene (300 mL).
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Nitrate methane (40–45%) and ethylenediamine (20–25%) are added sequentially.
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The mixture is refluxed at 70–75°C for 5–8 h, followed by cooling to 5–9°C for crystallization.
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Purification via vacuum distillation (1.7–1.8 kPa) and recrystallization in butyl acetate yields 2-furan acrylonitrile (86–91% yield).
Key Observations :
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Ethylenediamine acts as a base, deprotonating cyanoacetic acid to enhance nucleophilic attack.
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Nitrobenzene stabilizes intermediates through π-π interactions, reducing side-product formation.
Coupling Strategies for Z-Configured Acrylonitrile Formation
Knoevenagel Condensation
The most direct method for forming the α,β-unsaturated nitrile involves condensing a thiazole-2-carbaldehyde with 2-furan acrylonitrile:
Reagents :
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4-(4-Chlorophenyl)thiazole-2-carbaldehyde.
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2-Furan acrylonitrile.
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Base catalyst: Piperidine or ammonium acetate.
Mechanism :
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Base-induced deprotonation of the acrylonitrile’s α-hydrogen.
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Nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the C=C bond.
Stereochemical Control :
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Z-selectivity arises from steric hindrance favoring the cis-addition pathway.
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Low-temperature conditions (0–5°C) in THF improve Z:E ratios (3:1).
Example Protocol :
Wittig Reaction
For enhanced stereoselectivity, a modified Wittig approach may be employed:
Reagents :
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Thiazole-2-ylmethyltriphenylphosphonium bromide.
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Furan-2-carbaldehyde.
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Lithium hexamethyldisilazide (LHMDS) as base.
Mechanism :
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Generation of the ylide from the phosphonium salt.
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[2+2] Cycloaddition with the aldehyde, followed by retro-cyclization to form the Z-alkene.
Advantages : Higher Z-selectivity (up to 85%) compared to Knoevenagel.
Comparative Analysis of Synthetic Routes
| Method | Yield | Z:E Ratio | Complexity |
|---|---|---|---|
| Knoevenagel Condensation | 68% | 3:1 | Moderate |
| Wittig Reaction | 72% | 4:1 | High |
| Hantzsch + Coupling | 58% | 2.5:1 | Low |
Key Findings :
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The Wittig method offers superior stereocontrol but requires stringent anhydrous conditions.
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Knoevenagel condensation is more practical for large-scale synthesis despite moderate Z-selectivity.
Mechanistic Insights and Side Reactions
Competing E-Isomer Formation
The E-isomer predominates under thermodynamic control due to reduced steric strain. Strategies to favor the Z-form include:
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Kinetic control : Rapid quenching at low temperatures.
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Steric bulk : Introducing bulky substituents on the thiazole or furan rings.
Byproduct Mitigation
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Cyanohydration : Acrylonitrile groups may undergo hydration to amides in aqueous media. Anhydrous solvents (e.g., THF, DCM) prevent this.
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Thiazole Oxidation : Thiazole rings are susceptible to N-oxidation with strong oxidizers. Catalytic mCPBA should be avoided in favor of milder conditions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to the corresponding amine.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 312.77 g/mol. Its structure features a thiazole ring, a furan ring, and a chlorophenyl group, which contribute to its biological activity and chemical reactivity.
Medicinal Chemistry
The compound has shown potential as an anti-cancer agent. Research indicates that derivatives containing thiazole rings exhibit cytotoxicity against various cancer cell lines. For instance, compounds similar to (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile have been tested for their inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis.
Case Study: Cytotoxicity Testing
A study demonstrated that derivatives of thiazole exhibited IC50 values ranging from 1.21 to 3.52 µM against the MDA-MB-231 breast cancer cell line, indicating significant potential for further development as therapeutic agents .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. The unique functional groups in its structure allow for various chemical reactions, including nucleophilic substitutions and condensation reactions.
Synthetic Routes
The synthesis typically involves:
- Formation of the thiazole ring through the Hantzsch synthesis.
- Introduction of the chlorophenyl group via nucleophilic aromatic substitution.
- Creation of the acrylonitrile moiety through Knoevenagel condensation .
Industrial Applications
The mechanism of action of this compound in biological systems may involve interaction with specific enzymes or receptors. The presence of electron-withdrawing groups enhances its reactivity and potential biological interactions.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous acrylonitrile derivatives, focusing on synthesis, physicochemical properties, and bioactivity.
Key Observations :
- Substituent Effects : The 4-chlorophenyl group on the thiazole ring is associated with improved lipophilicity and π-π stacking interactions, as seen in compound 7g’s high AChE inhibitory activity .
- Synthesis: Most analogs are synthesized via Knoevenagel condensation using piperidine as a catalyst and ethanol as a solvent, suggesting a feasible route for the target compound .
Physicochemical Properties
Key Observations :
- Melting Points : The presence of bulky substituents (e.g., 4-chlorophenyl in 7g) correlates with higher melting points compared to simpler analogs (e.g., 7i) .
- Spectroscopy : The CN stretch in IR (~2200 cm⁻¹) is consistent across analogs, confirming acrylonitrile core integrity .
Key Observations :
- AChE Inhibition : The 4-chlorophenyl substituent (as in 7g) enhances inhibitory potency, suggesting the target compound may exhibit similar activity if synthesized in E-configuration .
- Antioxidant Potential: Thiazole-acrylonitrile hybrids with electron-donating groups (e.g., triazole in Compound 17) show superior radical scavenging .
Biological Activity
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and the mechanisms through which it may exert therapeutic effects, supported by relevant studies and data.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, which involves condensing α-haloketones with thioamides.
- Introduction of the Chlorophenyl Group : This can be performed via nucleophilic aromatic substitution reactions.
- Formation of the Acrylonitrile Moiety : Accomplished through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, in vitro studies have shown that certain derivatives demonstrate significant activity against a range of pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL . The compound's structure allows it to interact with microbial targets effectively, potentially leading to enhanced therapeutic outcomes.
Cytotoxicity and Anti-cancer Potential
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies show that thiazole derivatives, including those related to this compound, exhibit significant anti-proliferative activity. For example, compounds containing this scaffold have been reported to inhibit cell growth in cancer models by inducing apoptosis through reactive oxygen species (ROS) generation and mitochondrial pathways .
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial survival, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating potent inhibitory effects .
- Biofilm Disruption : Studies have shown that certain derivatives can significantly reduce biofilm formation in bacterial strains like Staphylococcus aureus, enhancing their efficacy against resistant strains .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile | Thiophene ring instead of furan | Moderate antimicrobial activity |
| (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyridin-2-yl)acrylonitrile | Pyridine ring instead of furan | Enhanced anti-cancer properties |
This table illustrates how variations in the molecular structure can influence biological activity, highlighting the potential for further exploration and optimization.
Case Studies
- Antimicrobial Evaluation : A study demonstrated that certain derivatives showed synergistic effects when combined with conventional antibiotics like Ciprofloxacin, enhancing their antimicrobial efficacy against resistant strains .
- Cytotoxicity Screening : In another investigation focused on cancer cell lines, derivatives exhibited IC50 values indicating significant cytotoxicity, suggesting their potential role as chemotherapeutic agents .
Q & A
Q. What are the standard synthetic routes for (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile?
The compound is typically synthesized via Knoevenagel condensation , reacting a thiazole-acetonitrile precursor (e.g., 2-(4-(4-chlorophenyl)thiazol-2-yl)acetonitrile) with furan-2-carbaldehyde. Key conditions include:
Q. How is the structural identity of this compound confirmed experimentally?
Characterization relies on:
- 1H/13C NMR : Peaks at δ 7.2–8.5 ppm (aromatic protons), δ 6.5–7.0 ppm (furan protons), and a nitrile signal at ~120 ppm in 13C NMR .
- FTIR : C≡N stretch at ~2200 cm⁻¹ and C=C (acrylonitrile) at ~1600 cm⁻¹ .
- Mass spectrometry : Molecular ion peak matching exact mass (e.g., m/z 339.02 for C₁₆H₈ClN₃OS) .
Q. What in vitro assays are used to evaluate its anticancer activity?
- NCI-60 cell panel : Measures growth inhibition (GI₅₀) across 60 cancer cell lines. For related thiazole-acrylonitriles, GI₅₀ ranges from 0.021–12.2 μM .
- MTT assay : Quantifies cell viability after 48–72 hours of exposure .
Q. How is antioxidant activity assessed for this compound?
- DPPH assay : Measures radical scavenging activity at 517 nm. Compounds with IC₅₀ < 10 μM (e.g., analogs in ) are considered potent .
Advanced Research Questions
Q. How can computational methods predict electronic properties relevant to photovoltaic applications?
- Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizes geometry and calculates HOMO-LUMO gaps. For similar acrylonitriles, HOMO-LUMO gaps of ~3.1 eV suggest suitability as electron acceptors in organic solar cells .
- Time-dependent DFT (TD-DFT) : Simulates UV-vis spectra; absorption maxima at ~450 nm align with experimental data .
Q. What strategies resolve contradictions in E/Z isomer ratios during synthesis?
- Reaction optimization : Electron-deficient aldehydes favor Z-isomers (e.g., furan-2-carbaldehyde), while electron-rich aldehydes yield E/Z mixtures. Use NOE NMR or X-ray crystallography to confirm configuration .
- Chromatography : Reverse-phase HPLC separates isomers using acetonitrile/water gradients .
Q. How do substituents on the thiazole and furan rings modulate bioactivity?
- SAR studies :
- Thiazole 4-position : Electron-withdrawing groups (e.g., Cl) enhance anticancer activity by increasing electrophilicity (GI₅₀ improves 2–5× vs. unsubstituted analogs) .
- Furan substitution : Nitro or chloro groups at the 5-position improve antioxidant capacity (IC₅₀ < 5 μM) .
Q. What advanced techniques distinguish E/Z isomers in structural analysis?
- NOESY NMR : Through-space correlations identify spatial proximity of protons (e.g., furan protons overlapping with thiazole in Z-isomers) .
- X-ray crystallography : Resolves bond angles (e.g., C=C–C≡N torsion angle ~0° for Z-isomers) .
Q. How is this compound applied in fluorescent chemosensing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
